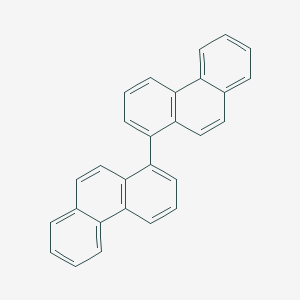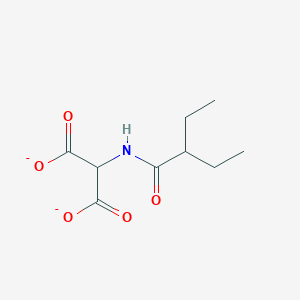
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) is an anthocyanidin glycoside.
科学的研究の応用
Biomarker Potential
Cyanidin-3-glucoside, a closely related compound to Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside), has been studied as a potential biomarker for anthocyanin-rich berry intake in human plasma and urine. It meets crucial criteria such as plausibility, dose-response, time response, stability, and analytical performance, making it a promising candidate for monitoring dietary intake of these phytonutrients (Sandoval-Ramírez et al., 2019).
Health Benefits
Cyanidin 3-O-galactoside (Cy3Gal), another similar compound, is recognized for its diverse health benefits. It's found in fruits like apples and berries and has been linked to various positive health outcomes. These include antioxidant properties, anti-inflammatory effects, anticancer activities, antidiabetic effects, cardiovascular and nervous system protection, and potential as a natural colorant in food packaging materials (Liang et al., 2021).
Metabolism and Biological Properties
The metabolism, absorption, and biological activities of cyanidins have been extensively reviewed. They are part of the anthocyanins, known for their vibrant color in fruits and flowers, and have an estimated daily intake of around 180 mg from natural sources. Their potential health benefits, including antioxidant and antimutagenic properties, have been highlighted, though further research is needed to fully understand their impact on human health and their metabolism when used therapeutically (Galvano et al., 2004).
Anticancer Potential
Cyanidin has been identified as a potential anticancer agent that can target various proliferative pathways. Its presence in pigmented leaves, fruits, and flowers, and its distribution in berries, apples, and oranges, make it a natural compound of interest. Cyanidin's anticancer activities against several cancer types, including breast, liver, lung, prostate, and thyroid cancer, have been explored. Its mechanism involves inhibiting and activating specific molecular pathways, suggesting a promising role in cancer treatment (Safdar et al., 2022).
特性
製品名 |
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) |
|---|---|
分子式 |
C36H37O18+ |
分子量 |
757.7 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)36(53-25)52-24-12-19-22(50-34(24)16-4-7-20(40)21(41)9-16)10-18(39)11-23(19)51-35-33(48)31(46)29(44)26(54-35)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
InChIキー |
NHTJKRAGLGHCLR-AQAMAIGXSA-O |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one](/img/structure/B1261907.png)
![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1261908.png)
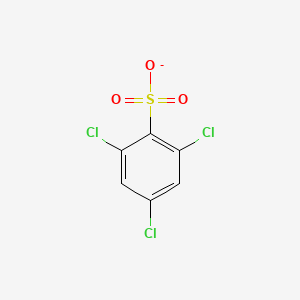


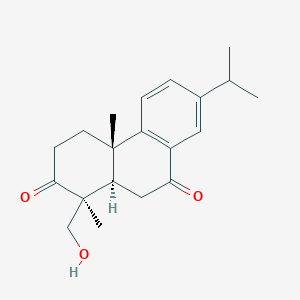
![N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine](/img/structure/B1261918.png)
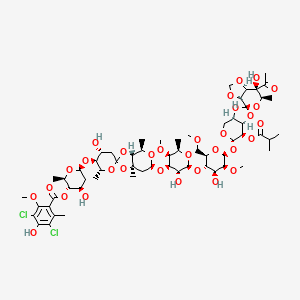
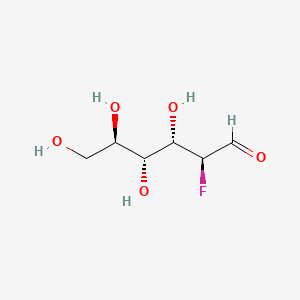
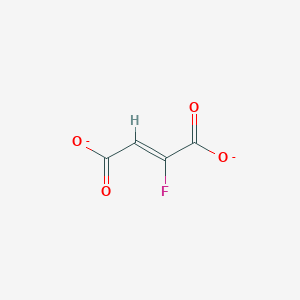
![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
